(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid
CAS No.:
Cat. No.: VC13805172
Molecular Formula: C12H14F3NO2
Molecular Weight: 261.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3NO2 |
|---|---|
| Molecular Weight | 261.24 g/mol |
| IUPAC Name | (2S)-2-amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
| Standard InChI | InChI=1S/C12H14F3NO2/c13-12(14,15)9-6-4-8(5-7-9)2-1-3-10(16)11(17)18/h4-7,10H,1-3,16H2,(H,17,18)/t10-/m0/s1 |
| Standard InChI Key | HUIVMQGNHAVUAN-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC(=CC=C1CCC[C@@H](C(=O)O)N)C(F)(F)F |
| SMILES | C1=CC(=CC=C1CCCC(C(=O)O)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1CCCC(C(=O)O)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (S)-2-amino-5-(4-(trifluoromethyl)phenyl)pentanoic acid, reflects its structural features: a pentanoic acid backbone substituted at the second carbon with an amino group and at the fifth carbon with a 4-(trifluoromethyl)phenyl ring . The molecular formula is C₁₂H₁₄F₃NO₂, yielding a molecular weight of 261.24 g/mol . Its stereochemistry is defined by the (S)-configuration at the chiral center (C2), critical for interactions in biological systems.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2-amino-5-(4-trifluoromethylphenyl)pentanoic acid likely involves asymmetric catalysis to establish the (S)-configuration. One plausible pathway includes:
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Aldol Condensation: Reaction of 4-(trifluoromethyl)benzaldehyde with a β-keto ester to form a γ-keto intermediate.
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Strecker Synthesis: Introduction of the amino group via reaction with ammonium cyanide.
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Chiral Resolution: Use of chiral auxiliaries or enzymes (e.g., lipases) to isolate the (S)-enantiomer .
Alternative methods may employ enantioselective hydrogenation of α,β-unsaturated ketones using transition metal catalysts like Ru-BINAP complexes, followed by hydrolysis to the carboxylic acid.
Purification and Quality Control
Purification is achieved through recrystallization from ethanol/water mixtures or preparative HPLC. Batch purity (>97%) is verified via chiral chromatography and elemental analysis .
Applications in Drug Discovery and Development
Role in Medicinal Chemistry
The trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism, making this compound a valuable scaffold for:
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Protease Inhibitors: The amino acid moiety mimics natural substrates, enabling competitive inhibition of enzymes like HIV protease or renin.
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GPCR Modulators: The aromatic ring facilitates π-stacking interactions with hydrophobic pockets in G-protein-coupled receptors.
Pharmacological and Toxicological Profile
Bioavailability and Metabolism
The compound’s logP (predicted ~2.1) suggests moderate lipophilicity, favoring oral absorption. Cytochrome P450 enzymes (CYP3A4, CYP2D6) are likely involved in its oxidative metabolism, with potential formation of hydroxylated metabolites.
Acute Toxicity
Safety data indicate GHS07 warnings for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Precautionary measures include using nitrile gloves and fume hoods during handling.
Table 2: Hazard Classification
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use eye/face protection |
| Respiratory Irritation | H335 | Ensure adequate ventilation |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the phenyl ring’s substituents to optimize target binding.
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In Vivo Studies: Pharmacokinetic profiling in animal models to assess bioavailability and half-life.
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Target Identification: High-throughput screening against disease-relevant protein libraries.
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